(R)-2-Amino-3-(3-nitrophenyl)propanoic acid
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Overview
Description
®-2-Amino-3-(3-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a nitrophenyl group attached to the propanoic acid backbone, making it a unique molecule with distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(3-nitrophenyl)propanoic acid typically involves the reduction of nitro compounds to amines. One common method is the reduction of 3-nitrophenylalanine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of ®-2-Amino-3-(3-nitrophenyl)propanoic acid may involve large-scale reduction processes using efficient and cost-effective reducing agents. Methods such as catalytic hydrogenation or metal-free reductions using tetrahydroxydiboron and organocatalysts are employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tetrahydroxydiboron, organocatalysts.
Oxidation: Nitric acid, sulfuric acid, or other strong oxidizing agents.
Substitution: Halogens, alkylating agents, or nucleophiles.
Major Products Formed
Reduction: Formation of ®-2-Amino-3-(3-aminophenyl)propanoic acid.
Oxidation: Formation of ®-2-Amino-3-(3-nitrophenyl)propanoic acid or other oxidized derivatives.
Substitution: Formation of substituted aromatic derivatives depending on the substituents introduced.
Scientific Research Applications
®-2-Amino-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes such as aldo-keto reductase family members, affecting metabolic pathways and cellular processes . The nitrophenyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid: The enantiomer of ®-2-Amino-3-(3-nitrophenyl)propanoic acid with similar chemical properties but different biological activity.
3-Amino-3-(3-nitrophenyl)propionic acid: A structurally related compound with variations in the amino acid backbone.
2-(3-Nitrophenyl)acetic acid: A compound with a similar nitrophenyl group but different functional groups and applications.
Uniqueness
®-2-Amino-3-(3-nitrophenyl)propanoic acid is unique due to its specific stereochemistry and the presence of both amino and nitrophenyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-3-(3-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDRUZHNYKZGF-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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